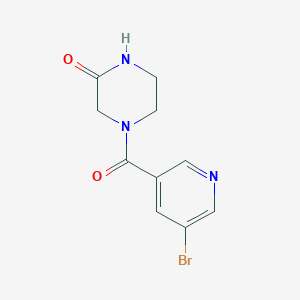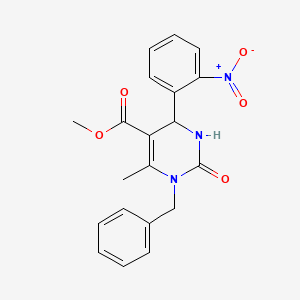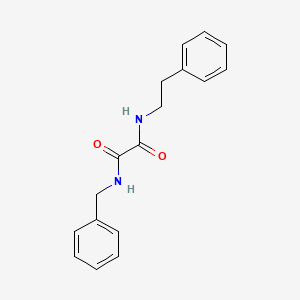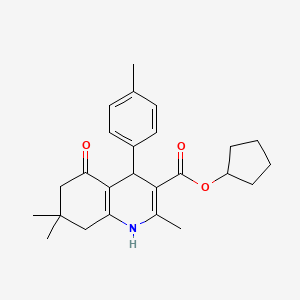
4-(5-bromopyridine-3-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromopyridine-3-carbonyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a bromopyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridine-3-carbonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-bromopyridine-3-carbonyl)piperazin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives .
Scientific Research Applications
4-(5-bromopyridine-3-carbonyl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents and other biologically active compounds.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-bromopyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity . The bromopyridine moiety can also participate in binding interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(5-bromopyridine-3-carbonyl)piperazin-1-yl-(oxolan-2-yl)methanone: This compound has a similar structure but includes an additional oxolane ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with different substituents, used as an acetylcholinesterase inhibitor.
Uniqueness
4-(5-bromopyridine-3-carbonyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromopyridine moiety with a piperazine ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-(5-bromopyridine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c11-8-3-7(4-12-5-8)10(16)14-2-1-13-9(15)6-14/h3-5H,1-2,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKPSHVEJSSPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575873.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575875.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B6575894.png)
![4-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575896.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)



![N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6575952.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B6575966.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanylidene-1,9-dihydropurine-2,6-dione](/img/structure/B6575972.png)
![methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6575980.png)
